molecular formula C15H14N2O B039267 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one CAS No. 112466-13-4

1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one

Cat. No. B039267
M. Wt: 238.28 g/mol
InChI Key: XPOMIEQGRUAZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one, also known as PEP, is a heterocyclic compound that has attracted attention due to its potential as a pharmacological agent. PEP has been synthesized through various methods, and its mechanism of action has been studied in detail. Its biochemical and physiological effects have been investigated, and its advantages and limitations for lab experiments have been identified.

Mechanism Of Action

1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one is believed to act as a modulator of voltage-gated ion channels, particularly calcium channels. It has been shown to inhibit calcium influx in neurons, which may contribute to its analgesic and anticonvulsant effects. 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has also been shown to modulate the release of inflammatory mediators, such as prostaglandins and cytokines, which may contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been shown to have a variety of biochemical and physiological effects, including analgesic, anticonvulsant, anti-inflammatory, and antitumor effects. It has also been shown to modulate neurotransmitter release, including glutamate and GABA, which may contribute to its effects on pain and epilepsy.

Advantages And Limitations For Lab Experiments

1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one. One area of investigation is the development of more efficient synthesis methods, particularly those that can be scaled up for commercial production. Another area of investigation is the identification of more specific targets for 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one, which may lead to the development of more potent and selective pharmacological agents. Finally, the potential of 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one as an antitumor and antiviral agent warrants further investigation.

Synthesis Methods

1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been synthesized through various methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Both methods have been used to synthesize 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one with high yields and purity.

Scientific Research Applications

1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been studied for its potential as a pharmacological agent, particularly as an analgesic and anti-inflammatory agent. It has been shown to have activity in animal models of pain and inflammation, and its mechanism of action has been investigated. 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has also been studied for its potential as an anticonvulsant, antitumor, and antiviral agent.

properties

CAS RN

112466-13-4

Product Name

1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-ethyl-7-phenylpyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H14N2O/c1-2-16-9-8-15(18)17-11-13(10-14(16)17)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

XPOMIEQGRUAZPP-UHFFFAOYSA-N

SMILES

CCN1C=CC(=O)N2C1=CC(=C2)C3=CC=CC=C3

Canonical SMILES

CCN1C=CC(=O)N2C1=CC(=C2)C3=CC=CC=C3

Other CAS RN

112466-13-4

synonyms

1,4-dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one
V33

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.